molecular formula C18H28N2 B5059132 1-benzyl-4-(3-methylcyclohexyl)piperazine

1-benzyl-4-(3-methylcyclohexyl)piperazine

Cat. No. B5059132
M. Wt: 272.4 g/mol
InChI Key: NSCVTMGYYPFBSJ-UHFFFAOYSA-N
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Description

“1-benzyl-4-(3-methylcyclohexyl)piperazine” is a derivative of benzylpiperazine . It is a stimulant drug that has been sold as an ingredient in legal recreational drugs known as “party pills” initially in New Zealand and subsequently in other countries around the world .


Synthesis Analysis

The synthesis of piperazines, including “1-benzyl-4-(3-methylcyclohexyl)piperazine”, has been a focus of research due to their wide use in medicinal chemistry . A detailed procedure for the synthesis of 1-benzylpiperazine, a closely related compound, is provided in the Organic Syntheses Procedure .


Molecular Structure Analysis

The molecular formula of “1-benzyl-4-(3-methylcyclohexyl)piperazine” is C19H30N2 . The structure includes a piperazine ring, a benzyl group, and a 3-methylcyclohexyl group .


Chemical Reactions Analysis

Piperazines, including “1-benzyl-4-(3-methylcyclohexyl)piperazine”, have been used in the synthesis of various pharmaceutical compounds . They are often used as intermediates in the manufacture of several antidepressants .

Mechanism of Action

While the specific mechanism of action for “1-benzyl-4-(3-methylcyclohexyl)piperazine” is not mentioned in the search results, it is known that benzylpiperazine, a related compound, has euphoriant and stimulant properties . The effects of benzylpiperazine are similar to amphetamine .

properties

IUPAC Name

1-benzyl-4-(3-methylcyclohexyl)piperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28N2/c1-16-6-5-9-18(14-16)20-12-10-19(11-13-20)15-17-7-3-2-4-8-17/h2-4,7-8,16,18H,5-6,9-15H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSCVTMGYYPFBSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCC(C1)N2CCN(CC2)CC3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cambridge id 5463577

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